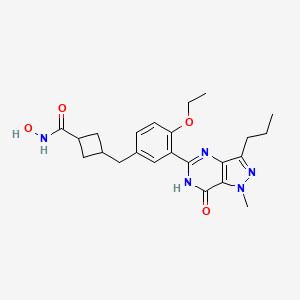
CPI571
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPI571 is a novel potent and selective inhibitor for the bromodomains of CREBBP/EP300.
Applications De Recherche Scientifique
Effectiveness in Education : The CPI model, including CPI571, has been shown to improve positive attitudes toward science among pre-service physics teachers. This model, encompassing phases like motivation, construction, production, and evaluation, effectively enhances scientific literacy and fosters a positive scientific attitude in educators (Sunarti et al., 2018).
Clinical Practice Improvement : CPI571 has relevance in clinical practice improvement (CPI), a methodological approach in healthcare research that contrasts with randomized controlled trials. It utilizes data from routine clinical practices to identify effective treatments, considering patient differences and treatment outcomes (Horn & Gassaway, 2007).
Biomedical Literature : In the context of biomedical literature, CPI571 is associated with the extraction of chemical-protein interactions (CPIs). The extraction process benefits from deep learning methods, which avoid complex handcrafted features and improve overall performance by effectively modeling context information and identifying critical words in biomedical sentences (Sun et al., 2019).
Geochemical and Archaeological Research : CPI571 plays a role in calculating the Carbon Preference Index (CPI) in geochemical and archaeological research. This index helps determine the source and maturity of organic matter, with methods of calculation (like using peak areas or concentrations) significantly impacting interpretations (Herrera-Herrera et al., 2020).
Crisis Prevention in Healthcare : In healthcare settings, CPI571 is linked to the evaluation of crisis prevention intervention (CPI) techniques. These techniques are critical in averting crisis episodes and reducing episodes of seclusion, restraint, and patient/staff injuries (Jambunathan & Bellaire, 1996).
Product Innovation : CPI571 finds its application in continuous product innovation (CPI), where it contributes to improving product innovation processes. This involves understanding key elements across different contingency sets and enhancing organizational learning and product innovation methods (Chapman et al., 2000).
Consumer Price Index Prediction : CPI571 is useful in the prediction of the Consumer Price Index (CPI), a critical metric for economic and policy decision-making. Methods like combinatorial and optimal networks improve the prediction accuracy of the CPI, offering a better basis for economic strategies (Luo & Huang, 2012).
Cyber-Physiochemical Interfaces : In the field of cyber-physiochemical interfaces, CPI571 contributes to the development of interfaces capable of extracting biophysical and biochemical signals. This aids in the creation of applications in health monitoring, smart robotics, and cyber physical/human systems (Wang et al., 2020).
Personality Assessment in Various Domains : The California Psychological Inventory (CPI), including CPI571, is employed in diverse fields such as law enforcement officer selection and educational achievement, providing insights into personality traits and their implications (Hargrave & Hiatt, 1989; Griffin & Flaherty, 1964).
Propriétés
Numéro CAS |
1904647-34-2 |
|---|---|
Nom du produit |
CPI571 |
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.336 |
Nom IUPAC |
(4R)- 6-(1,4-Dimethyl-1H-imidazol-2-yl)-1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H18N4O/c1-9-7-13(20)18-12-6-4-5-11(14(12)16-9)15-17-10(2)8-19(15)3/h4-6,8-9,16H,7H2,1-3H3,(H,18,20)/t9-/m1/s1 |
Clé InChI |
SEBLQCOUNNYDKI-SECBINFHSA-N |
SMILES |
O=C1NC2=CC=CC(C3=NC(C)=CN3C)=C2N[C@H](C)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CPI571 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



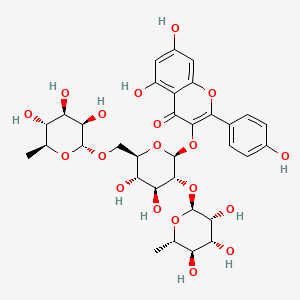
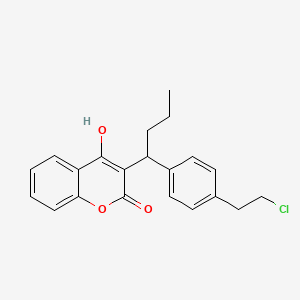
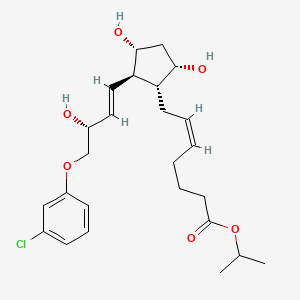
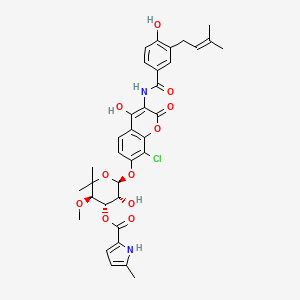
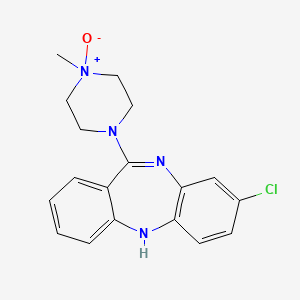
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
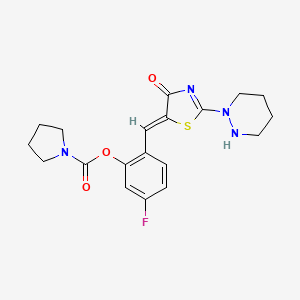
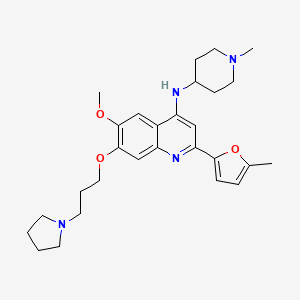
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
